2-(环戊基甲基)环己-1-胺

描述

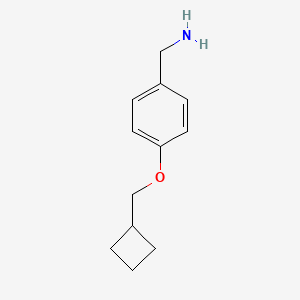

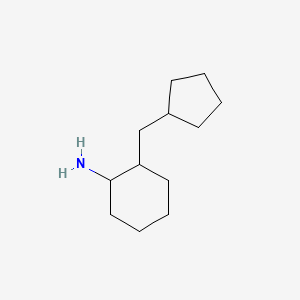

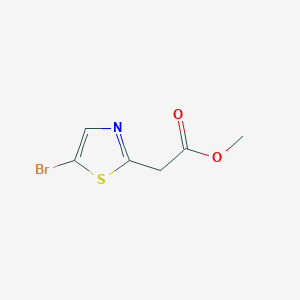

2-(Cyclopentylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H23N . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for 2-(Cyclopentylmethyl)cyclohexan-1-amine are not available in the search results, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The synthesis involves five steps, including the reaction of cyclohexanone with a reagent, dehydration in the presence of an acidic ionic liquid, oxidation by potassium permanganate, imination with methyl amine, and finally, rearrangement of the obtained imine at elevated temperature .Molecular Structure Analysis

The molecular structure of 2-(Cyclopentylmethyl)cyclohexan-1-amine can be represented by the SMILES notation: C1CCC(C1)CC2CCCCC2N . The InChI key is VGKVSISPFMJALL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Cyclopentylmethyl)cyclohexan-1-amine has a molecular weight of 181.32 . It appears as a liquid at room temperature .科学研究应用

1. Resolution and Optical Rotation

In a study by Nohira, Ehara, & Miyashita (1970), optically active trans-2-aminocyclohexanecarboxylic acids were prepared, leading to the development of active trans-1,2-disubstituted cyclohexanes. This included the study of amine-nitrous acid reactions of cyclohexylamines to produce hydroxy compounds.

2. Ring-opening Cyclization

Nambu, Fukumoto, Hirota, & Yakura (2014) explored ring-opening cyclization with primary amines. This process enables efficient access to 2-substituted tetrahydroindol-4-ones, demonstrating the utility of cyclohexan-1-amines in synthesizing indole derivatives.

3. α-Carbon Amination

Huang et al. (2019) developed a method for α-carbon amination of chloroaldehydes, using cyclohexadiene-1,2-diimines as reagents. This facilitated the synthesis of optically enriched dihydroquinoxalines, highlighting the role of cyclohexan-1-amines in creating bioactive molecules.

4. Annulation Chemistry

A study by Glass, Higgins, & Hunt (2019) on tandem Michael addition-enamine formation showed that 2-(but-2-enoyl)cyclohexan-1-one with primary amines affords hexahydroquinolin-4(1H)-ones, showcasing the utility in annulation reactions.

5. Intramolecular Bromo-Amination

Fujioka, Murai, Ohba, Hirose, & Kita (2006) described the intramolecular bromo-amination of cyclohexadiene aminal, leading to the asymmetric synthesis of (-)-gamma-lycorane, a method demonstrating the distinct reactivity of cyclohexan-1-amines.

6. Synthesis of Cyclohexane-1,2-diamines

Tsygankov et al. (2016) synthesized N,N′-dialkylated derivatives of cyclohexane-1,2-diamine, using them as asymmetric ligands and organocatalysts for alcohol synthesis, illustrating the role in catalysis and ligand formation.

7. Aromatization Reactions

Hegde, Kassim, & Kennedy (2001) explored aromatization reactions with cyclohexenones and cyclohexadien-1-amines, leading to the formation of N-alkyl-2-iodoanilines and 2-iodophenols, highlighting the reactivity in synthesizing iodinated aromatic compounds.

8. Radical Transfer Hydroamination

Guin, Mück-Lichtenfeld, Grimme, & Studer (2007) reported on radical transfer hydroamination with aminated cyclohexadienes, a method yielding various 1-aminated-2,5-cyclohexadienes and demonstrating the reactivity in radical-based synthetic processes.

9. Synthesis of LED Light Photoinitiator

Li, Hao, Zhong, Tang, Nie, & Zhu (2019) synthesized a furan derivative photoinitiator for 3D printing, using cyclohexan-1-one, indicating the application in advanced material synthesis.

10. Electrophilic Aminations with Oxaziridines

Andreae & Schmitz (1991) discussed electrophilic aminations with oxaziridines, demonstrating the synthesis of various amine derivatives, including those related to cyclohexane structures.

属性

IUPAC Name |

2-(cyclopentylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKVSISPFMJALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylmethyl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)

![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)

![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)